molecular formula C10H13ClN2OS B14002466 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea CAS No. 10393-84-7

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea

Cat. No.: B14002466
CAS No.: 10393-84-7
M. Wt: 244.74 g/mol
InChI Key: LRMYXWVLIINZSE-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is an organic compound that features a urea moiety substituted with a chlorinated and methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylsulfanylphenylamine and dimethylcarbamoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-chloro-2-methylsulfanylphenylamine is dissolved in an appropriate solvent such as dichloromethane. Dimethylcarbamoyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. The reaction mixture is stirred for several hours at room temperature.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Amines, thiols, sodium hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: 3-(5-Chloro-2-methylsulfinylphenyl)-1,1-dimethylurea, 3-(5-Chloro-2-methylsulfonylphenyl)-1,1-dimethylurea.

    Substitution: 3-(5-Amino-2-methylsulfanylphenyl)-1,1-dimethylurea, 3-(5-Mercapto-2-methylsulfanylphenyl)-1,1-dimethylurea.

    Hydrolysis: 5-Chloro-2-methylsulfanylphenylamine, carbon dioxide.

Scientific Research Applications

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methylsulfonylphenyl)-1,1-dimethylurea
  • 3-(5-Chloro-2-methylsulfinylphenyl)-1,1-dimethylurea
  • 3-(5-Bromo-2-methylsulfanylphenyl)-1,1-dimethylurea

Uniqueness

3-(5-Chloro-2-methylsulfanylphenyl)-1,1-dimethylurea is unique due to the presence of both a chlorine atom and a methylsulfanyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, which may not be observed in similar compounds with different substituents.

Properties

CAS No.

10393-84-7

Molecular Formula

C10H13ClN2OS

Molecular Weight

244.74 g/mol

IUPAC Name

3-(5-chloro-2-methylsulfanylphenyl)-1,1-dimethylurea

InChI

InChI=1S/C10H13ClN2OS/c1-13(2)10(14)12-8-6-7(11)4-5-9(8)15-3/h4-6H,1-3H3,(H,12,14)

InChI Key

LRMYXWVLIINZSE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=C(C=CC(=C1)Cl)SC

Origin of Product

United States

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